molecular formula C20H21NO4 B15290789 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one

17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one

Katalognummer: B15290789
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: YQVRERUTXIAKPX-XFWGSAIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is a complex organic compound belonging to the morphinan class. This compound is structurally related to several well-known opioids and has significant pharmacological properties. It is characterized by its unique morphinan backbone, which includes an epoxy bridge and various functional groups that contribute to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Core: The initial step involves the construction of the morphinan skeleton through a series of cyclization reactions.

    Introduction of Functional Groups:

    Final Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Due to its structural similarity to opioids, it is investigated for its potential analgesic and therapeutic properties.

    Industry: The compound is used in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

The mechanism of action of 17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morphine: A naturally occurring opioid with a similar morphinan structure.

    Codeine: Another naturally occurring opioid with structural similarities.

    Naloxone: A synthetic opioid antagonist with a related structure.

Uniqueness

17-Allyl-7,8-didehydro-4,5alpha-epoxy-14-hydroxy-3-methoxy-morphinan-6-one is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-7,15,18,23H,1,8-11H2,2H3/t15-,18+,19+,20-/m1/s1

InChI-Schlüssel

YQVRERUTXIAKPX-XFWGSAIBSA-N

Isomerische SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)C=C5)O)C=C1

Kanonische SMILES

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)C=C5)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.